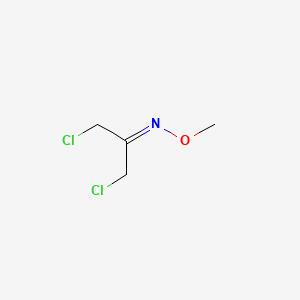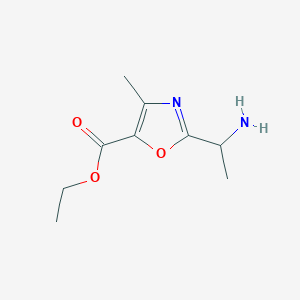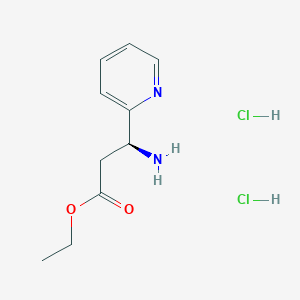
ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group and a pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride typically involves the reaction of 2-aminopyridine with ethyl acrylate. The reaction is carried out under nitrogen protection, using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction mixture is heated in an oil bath at temperatures ranging from 120°C to 160°C for 16 to 20 hours. After the reaction, the mixture is washed with organic solvents, concentrated under reduced pressure, and recrystallized to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of cost-effective raw materials and efficient reaction conditions to ensure high yield and purity. The production method is designed to be environmentally friendly and safe, with a focus on minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group and pyridine ring allow for substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, amine derivatives, and oxides. These products are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Aplicaciones Científicas De Investigación
Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of anticoagulants and other therapeutic agents.
Industry: Utilized in the production of various fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and pyridine ring play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(pyridin-2-ylamino)propanoate: A closely related compound with similar structural features and applications.
Ethyl 3-(pyridin-2-ylthio)propanoate: Another similar compound with a thio group instead of an amino group, used in different synthetic applications
Uniqueness
Ethyl (3S)-3-amino-3-(pyridin-2-yl)propanoate dihydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a pyridine ring. This combination of features makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals, offering distinct advantages over similar compounds in terms of reactivity and selectivity .
Propiedades
Fórmula molecular |
C10H16Cl2N2O2 |
|---|---|
Peso molecular |
267.15 g/mol |
Nombre IUPAC |
ethyl (3S)-3-amino-3-pyridin-2-ylpropanoate;dihydrochloride |
InChI |
InChI=1S/C10H14N2O2.2ClH/c1-2-14-10(13)7-8(11)9-5-3-4-6-12-9;;/h3-6,8H,2,7,11H2,1H3;2*1H/t8-;;/m0../s1 |
Clave InChI |
DJUVQZOUXBYIQA-JZGIKJSDSA-N |
SMILES isomérico |
CCOC(=O)C[C@@H](C1=CC=CC=N1)N.Cl.Cl |
SMILES canónico |
CCOC(=O)CC(C1=CC=CC=N1)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


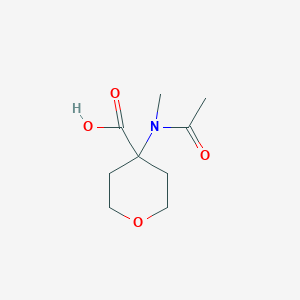

![Carbamic acid, [(2,3-dihydroxyphenyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B13506513.png)
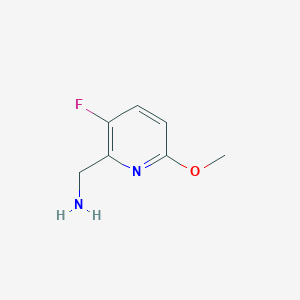
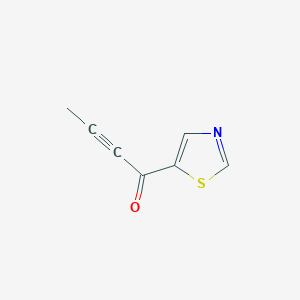
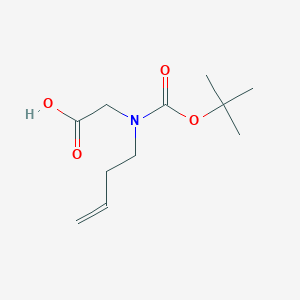
![9,9-Difluoro-3-azaspiro[5.5]undecane hydrochloride](/img/structure/B13506532.png)
![1-{6-Oxabicyclo[3.2.1]oct-3-en-1-yl}methanamine hydrochloride](/img/structure/B13506540.png)

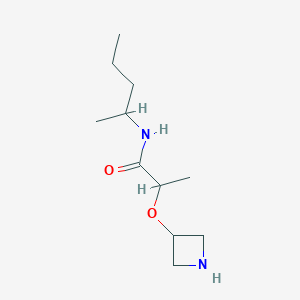
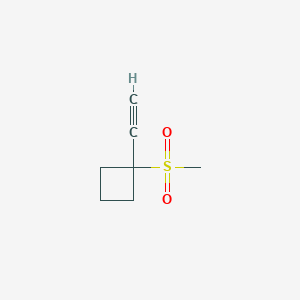
![2-[4-(Benzenesulfonyl)piperazin-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13506548.png)
